molecular formula C34H45N3O3 B330250 N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE

N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B330250
M. Wt: 543.7 g/mol
InChI Key: CZWKWMBVBQSYHN-UHFFFAOYSA-N
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Description

N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound with a molecular formula of C34H45N3O3 and a molecular weight of 543.7 g/mol. This compound features adamantane, a bulky and rigid tricyclic hydrocarbon, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reaction conditions often involve elevated temperatures and pressures to facilitate the transformations.

Major Products

Major products formed from these reactions include various adamantane derivatives, which can be further functionalized to produce a wide range of bioactive compounds and materials.

Scientific Research Applications

N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including high-energy fuels and thermally stable polymers.

Mechanism of Action

The mechanism of action of N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

Uniqueness

N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE is unique due to its dual adamantane moieties, which provide enhanced stability and rigidity compared to other similar compounds. This structural feature contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C34H45N3O3

Molecular Weight

543.7 g/mol

IUPAC Name

N-[3-(adamantane-1-carbonylamino)-5-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C34H45N3O3/c38-30(37-4-2-1-3-5-37)27-12-28(35-31(39)33-15-21-6-22(16-33)8-23(7-21)17-33)14-29(13-27)36-32(40)34-18-24-9-25(19-34)11-26(10-24)20-34/h12-14,21-26H,1-11,15-20H2,(H,35,39)(H,36,40)

InChI Key

CZWKWMBVBQSYHN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)NC(=O)C67CC8CC(C6)CC(C8)C7

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)NC(=O)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

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